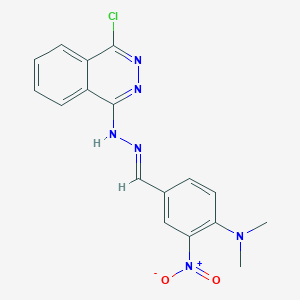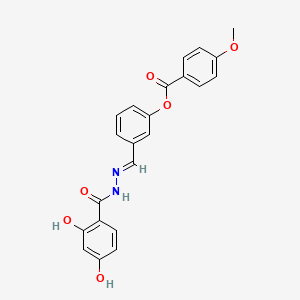![molecular formula C30H27N3O3S2 B12015033 (5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 623933-20-0](/img/structure/B12015033.png)
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(5Z)-3-[(4-メトキシフェニル)メチル]-5-[[1-フェニル-3-(4-プロパン-2-イルオキシフェニル)ピラゾール-4-イル]メチリデン]-2-スルファニリデン-1,3-チアゾリジン-4-オン は、さまざまな科学研究分野で潜在的な応用を持つ複雑な有機分子です。この化合物は、生物活性が知られているチアゾリジン-4-オンコアを特徴としており、その化学的特性を高める可能性のあるさまざまな官能基で置換されています。
準備方法
合成経路と反応条件
(5Z)-3-[(4-メトキシフェニル)メチル]-5-[[1-フェニル-3-(4-プロパン-2-イルオキシフェニル)ピラゾール-4-イル]メチリデン]-2-スルファニリデン-1,3-チアゾリジン-4-オン の合成は、通常、複数段階の有機反応を伴います。このプロセスは、チアゾリジン-4-オンコアの調製から始まり、さまざまなカップリング反応を通じて、ピラゾール基とフェニル基が導入されます。これらの反応で使用される一般的な試薬には、塩化チオニル、ヒドラジン、さまざまなアリールハライドなどがあります。反応条件は、多くの場合、制御された温度と不活性雰囲気を必要とするため、望ましくない副反応を防ぐことができます。
工業生産方法
この化合物の工業生産には、収量と純度を最大限に高めるために、合成経路の最適化が含まれる可能性があります。これには、従来のバッチ反応器よりも反応条件をより適切に制御でき、スケールアップが容易な連続フロー反応器の使用が含まれる可能性があります。さらに、触媒と自動化システムの使用により、効率が向上し、コストが削減されます。
化学反応の分析
反応の種類
(5Z)-3-[(4-メトキシフェニル)メチル]-5-[[1-フェニル-3-(4-プロパン-2-イルオキシフェニル)ピラゾール-4-イル]メチリデン]-2-スルファニリデン-1,3-チアゾリジン-4-オン: さまざまな化学反応を起こす可能性があり、次のものがあります。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、分子内の特定の官能基を還元できます。
置換: 求核置換反応は、特にフェニル環とピラゾール環で起こり、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用して起こります。
一般的な試薬と条件
これらの反応は、効率的に進行するためには、特定の試薬と条件が必要です。たとえば、酸化反応には酸性または塩基性条件が必要になる場合がありますが、還元反応には多くの場合、無水の溶媒と低温が必要です。置換反応は、ジメチルスルホキシド(DMSO)やアセトニトリルなどの極性非プロトン性溶媒中で実施することができます。
形成される主な生成物
これらの反応から形成される主な生成物は、標的となる特定の官能基によって異なります。たとえば、チアゾリジン-4-オンコアの酸化は、スルホキシドまたはスルホンを生成する可能性がありますが、還元はチオールまたはアルコールを生成する可能性があります。置換反応は、アルキル基やアリール基などの新しい官能基をフェニル環またはピラゾール環に導入する可能性があります。
科学研究への応用
(5Z)-3-[(4-メトキシフェニル)メチル]-5-[[1-フェニル-3-(4-プロパン-2-イルオキシフェニル)ピラゾール-4-イル]メチリデン]-2-スルファニリデン-1,3-チアゾリジン-4-オン:
化学: 特に新しい材料や触媒の開発において、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物の生物活性は、酵素阻害、受容体結合、その他の生化学的プロセスの研究のための候補になります。
医学: その潜在的な治療的特性は、特に特定の酵素や受容体を標的とする新しい薬剤の開発のために検討できます。
産業: この化合物は、導電率や反応性などの特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.
作用機序
(5Z)-3-[(4-メトキシフェニル)メチル]-5-[[1-フェニル-3-(4-プロパン-2-イルオキシフェニル)ピラゾール-4-イル]メチリデン]-2-スルファニリデン-1,3-チアゾリジン-4-オン がその効果を発揮する機序は、特定の分子標的に対する相互作用能力に関連している可能性があります。これらの標的は、重要な生化学的経路に関与する酵素、受容体、またはその他のタンパク質を含み得ます。この化合物の構造により、これらの標的に結合し、その活性を阻害したり、機能を変えたりすることができ、細胞シグナル伝達、代謝、または遺伝子発現の変化などのさまざまな生物学的効果につながります。
類似の化合物との比較
(5Z)-3-[(4-メトキシフェニル)メチル]-5-[[1-フェニル-3-(4-プロパン-2-イルオキシフェニル)ピラゾール-4-イル]メチリデン]-2-スルファニリデン-1,3-チアゾリジン-4-オン: 生物活性を示す他のチアゾリジン-4-オン誘導体と比較できます。類似の化合物には次のものがあります。
チアゾリジンジオン: ペルオキシソーム増殖因子活性化受容体(PPAR)を活性化することにより、糖尿病の治療に使用されます。
ベンゾチアゾール: これらの化合物は、特に抗癌剤として、医薬品化学で応用されています。
ピラゾリン: 抗炎症作用と鎮痛作用が知られています。
(5Z)-3-[(4-メトキシフェニル)メチル]-5-[[1-フェニル-3-(4-プロパン-2-イルオキシフェニル)ピラゾール-4-イル]メチリデン]-2-スルファニリデン-1,3-チアゾリジン-4-オン の独自性は、その特定の置換パターンにあります。これは、他の類似の化合物と比較して、独自の生物活性と化学反応性を付与する可能性があります。
類似化合物との比較
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared to other thiazolidinone derivatives, which also exhibit biological activity. Similar compounds include:
Thiazolidinediones: Known for their use in treating diabetes by activating peroxisome proliferator-activated receptors (PPARs).
Benzothiazoles: These compounds have applications in medicinal chemistry, particularly as anticancer agents.
Pyrazolines: Known for their anti-inflammatory and analgesic properties.
The uniqueness of This compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
623933-20-0 |
|---|---|
分子式 |
C30H27N3O3S2 |
分子量 |
541.7 g/mol |
IUPAC名 |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H27N3O3S2/c1-20(2)36-26-15-11-22(12-16-26)28-23(19-33(31-28)24-7-5-4-6-8-24)17-27-29(34)32(30(37)38-27)18-21-9-13-25(35-3)14-10-21/h4-17,19-20H,18H2,1-3H3/b27-17- |
InChIキー |
UNYUORRXJQRANB-PKAZHMFMSA-N |
異性体SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12014958.png)

![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12014969.png)

![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B12014974.png)
![4-({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12014980.png)

![allyl 2-{3-(4-butoxybenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015022.png)

![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)
